

# CAS number 12221-69-1 physicochemical data

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## Compound of Interest

Compound Name: *Basic Red 46*

Cat. No.: *B079570*

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An In-depth Technical Guide to the Physicochemical Properties of C.I. **Basic Red 46** (CAS Number 12221-69-1)

This technical guide provides a comprehensive overview of the physicochemical data, experimental protocols, and relevant applications of C.I. **Basic Red 46**, a cationic azo dye identified by CAS number 12221-69-1. This document is intended for researchers, scientists, and professionals in drug development and other relevant fields.

## Physicochemical Data

The quantitative physicochemical properties of C.I. **Basic Red 46** have been compiled and are presented in the tables below for clear reference and comparison.

Table 1: General and Physical Properties

Property	Value	Source(s)
CAS Number	12221-69-1	[1][2]
Common Name	C.I. Basic Red 46	[2]
Synonyms	Cationic Red X-GRL, Astrazon Red FBL	[2]
Appearance	Dark red powder	[3]
Molecular Formula	C <sub>18</sub> H <sub>21</sub> BrN <sub>6</sub>	[4]
Molecular Weight	401.3 g/mol	[4]
Melting Point	197 °C	[4]
Solubility	80 g/L in water at 30 °C	[3]

Table 2: Spectroscopic Data

Spectroscopic Property	Value	Source(s)
Maximum Absorbance (λ <sub>max</sub> )	530 nm	[5][6]

## Experimental Protocols

This section details the methodologies for the synthesis, spectroscopic analysis, and a key application of C.I. **Basic Red 46**.

### Synthesis of C.I. Basic Red 46

The synthesis of C.I. **Basic Red 46** is typically achieved through a two-step diazotization and coupling reaction.[7]

Materials:

- 4-Aminophenol
- Sodium nitrite (NaNO<sub>2</sub>)

- Concentrated hydrochloric acid (HCl)
- Naphthalen-2-ol
- Sodium hydroxide (NaOH)
- Ice

Protocol:

- Diazotization:
  - Dissolve 4-aminophenol in water and add concentrated hydrochloric acid. Stir the mixture until the 4-aminophenol is completely dissolved.[\[7\]](#)
  - Cool the solution to 0-5 °C in an ice bath.[\[7\]](#)
  - Slowly add an aqueous solution of sodium nitrite to the cooled 4-aminophenol solution with constant stirring, maintaining the temperature below 5 °C.[\[7\]](#)
  - Continue stirring for an additional 2-3 minutes to ensure the complete formation of the diazonium salt.[\[7\]](#)
- Coupling Reaction:
  - In a separate flask, dissolve naphthalen-2-ol in an aqueous solution of sodium hydroxide.[\[7\]](#)
  - Cool this alkaline solution in an ice-water bath.[\[7\]](#)
  - Slowly add the previously prepared cold diazonium salt solution to the cold alkaline naphthalen-2-ol solution with vigorous stirring.[\[7\]](#)
  - A colored precipitate of the azo dye will form. Continue stirring the reaction mixture in the ice bath for a period to ensure complete coupling.
  - Collect the dye precipitate by vacuum filtration and wash it with cold water.[\[7\]](#)

- The crude dye can be purified by recrystallization from a suitable solvent, such as water.

[7]

## Spectroscopic Analysis

### 2.2.1. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to determine the maximum absorbance wavelength ( $\lambda_{\text{max}}$ ) and to quantify the concentration of the dye in solution.[5][6]

Protocol:

- **Instrument Calibration:** Calibrate the UV-Vis spectrophotometer according to the manufacturer's instructions.
- **Sample Preparation:** Prepare a dilute solution of C.I. **Basic Red 46** in a suitable solvent (e.g., deionized water).
- **Spectral Scan:** Scan the sample solution over a wavelength range (e.g., 400-800 nm) to identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). For C.I. **Basic Red 46**, the  $\lambda_{\text{max}}$  is approximately 530 nm.[5][6]
- **Quantitative Analysis:** For concentration measurements, create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the  $\lambda_{\text{max}}$ . The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

### 2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the dye molecule.[8]

Protocol:

- **Sample Preparation:** Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the dry dye powder with dry KBr and press the mixture into a thin, transparent disk.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FT-IR spectrometer.

- Spectral Analysis: Record the infrared spectrum over the range of 4000-400  $\text{cm}^{-1}$ . Analyze the resulting spectrum to identify characteristic absorption bands for functional groups such as N=N (azo group), C-N, and aromatic C-H stretching vibrations.[8]

## Application Protocol: Photocatalytic Degradation

C.I. **Basic Red 46** is often used as a model compound to study the efficacy of advanced oxidation processes for wastewater treatment.[9][10][11]

Materials:

- C.I. **Basic Red 46**
- Titanium dioxide ( $\text{TiO}_2$ ) photocatalyst (e.g., Degussa P25)[9]
- Deionized water
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
- Photoreactor with a UV lamp[9]
- Magnetic stirrer
- pH meter
- UV-Vis spectrophotometer

Protocol:

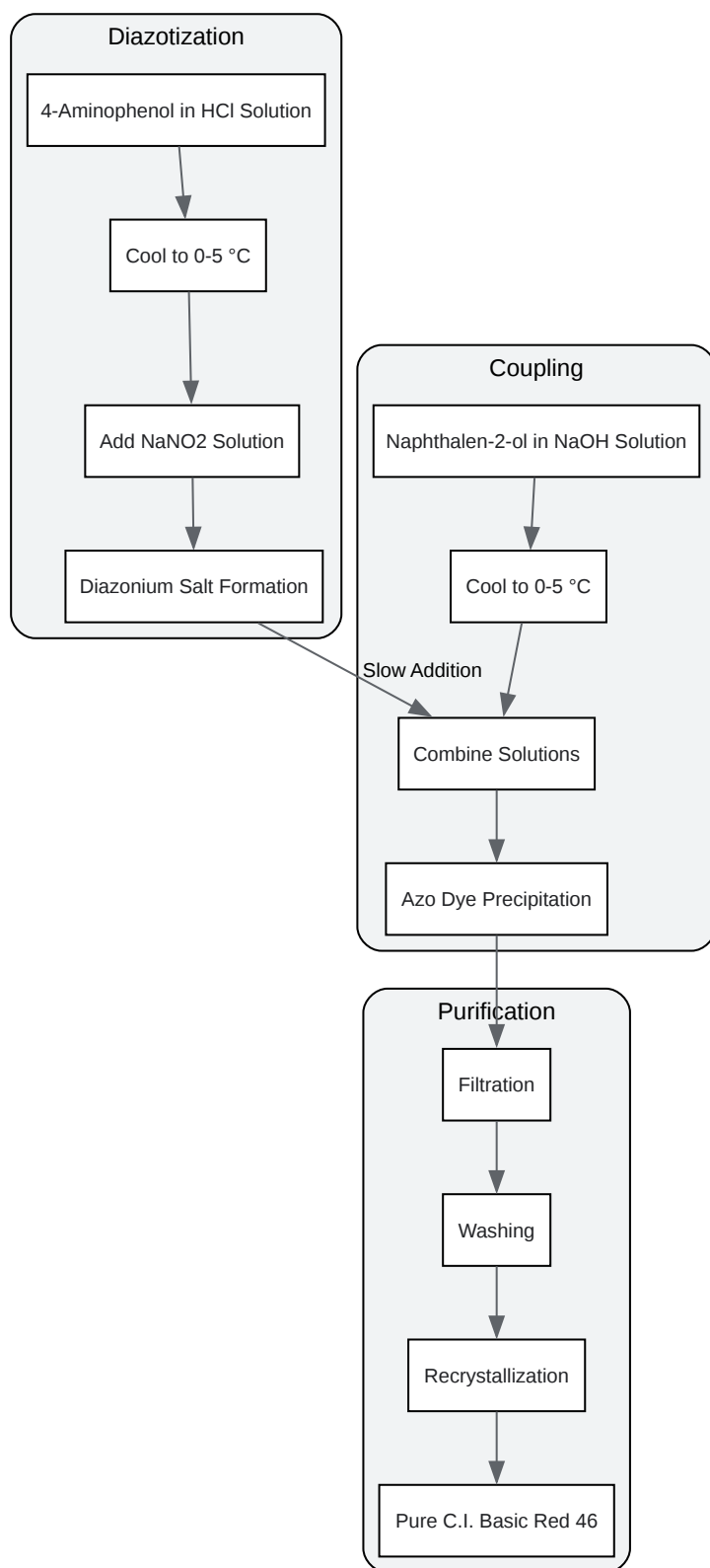
- Preparation of Dye Solution: Prepare a stock solution of C.I. **Basic Red 46** (e.g., 100 mg/L) in deionized water. Prepare working solutions of the desired concentration by diluting the stock solution.[9]
- Photoreactor Setup: Place a specific volume of the C.I. **Basic Red 46** working solution into the photoreactor vessel.[9]
- Catalyst Addition: Add the required amount of  $\text{TiO}_2$  catalyst to the dye solution to achieve the desired loading (e.g., 1.5 g/L).[9]

- pH Adjustment: Adjust the pH of the suspension to the desired value using dilute HCl or NaOH.[9]
- Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to allow the dye to reach adsorption-desorption equilibrium on the catalyst surface.[9]
- Initiation of Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction.[9]
- Sampling: Withdraw aliquots of the suspension at regular time intervals.[9]
- Sample Analysis: Centrifuge or filter the withdrawn samples to remove the TiO<sub>2</sub> particles. Measure the absorbance of the supernatant at the  $\lambda_{\text{max}}$  (530 nm) using a UV-Vis spectrophotometer to determine the remaining dye concentration.[9]
- Calculation of Degradation Efficiency: The degradation efficiency is calculated using the formula: Degradation Efficiency (%) =  $[(A_0 - A_t) / A_0] \times 100$  Where  $A_0$  is the initial absorbance and  $A_t$  is the absorbance at time 't'.[9]

## Mandatory Visualizations

### Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of C.I. **Basic Red 46**.



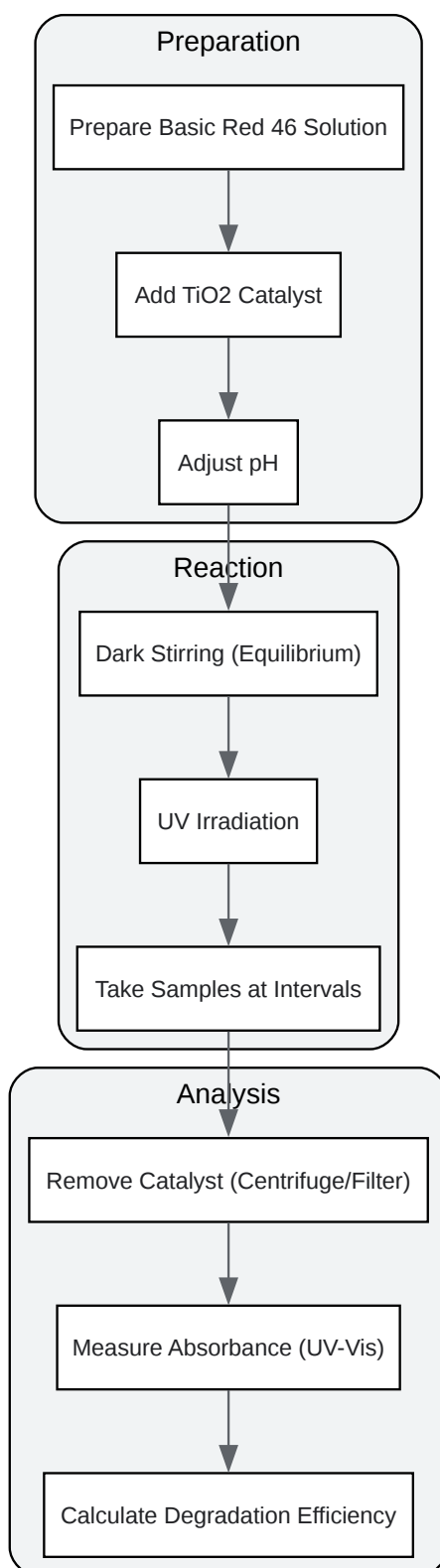
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Caption: Synthesis workflow for C.I. **Basic Red 46**.

## Experimental Workflow for Photocatalytic Degradation

The diagram below outlines the experimental workflow for the photocatalytic degradation of C.I. **Basic Red 46**.





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Caption: Workflow for Photocatalytic Degradation of C.I. **Basic Red 46**.

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